

E7090 (Tasurgratinib): A Comprehensive Target Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by genetic alterations such as gene fusions, mutations, and amplifications, is a key oncogenic driver in a variety of solid tumors.[1][4] **E7090** is designed to block this aberrant signaling, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. This document provides a detailed technical overview of the preclinical and clinical data available for **E7090**, with a focus on its target profile, mechanism of action, and associated experimental methodologies.

Mechanism of Action

E7090 exerts its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1][5] Unlike some other FGFR inhibitors, tasurgratinib has a novel chemical structure that lacks a dimethoxyphenyl moiety.[3] Kinetic analysis reveals that **E7090** exhibits a "Type V" binding mode to FGFR, characterized by rapid and potent binding and a high degree of selectivity.[3] This interaction effectively blocks the downstream signaling pathways mediated by FGFR, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. The inhibition of these pathways ultimately leads to decreased tumor growth and, in some preclinical models, prolonged survival.[1]



Quantitative Data

The following tables summarize the key quantitative data for **E7090** from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of E7090

Kinase	IC50 (nmol/L)
FGFR1	1.8
FGFR2	1.1
FGFR3	3.9
VEGFR2	300

Data extracted from preclinical studies. The IC50 values represent the concentration of **E7090** required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of E7090 in Cancer

Cell Lines

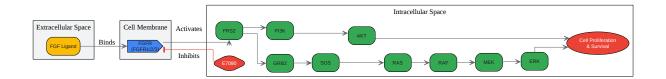
Cell Line	Cancer Type	FGFR Alteration	IC50 (nmol/L)
SNU-16	Gastric Cancer	FGFR2 Amplification	5.7
KATO-III	Gastric Cancer	FGFR2 Amplification	8.2
RT112/84	Bladder Cancer	FGFR3 Fusion	12
AN3CA	Endometrial Cancer	FGFR2 Mutation	25

Data represents a selection of cell lines from preclinical studies demonstrating sensitivity to **E7090**. IC50 values indicate the concentration of **E7090** required to inhibit 50% of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **E7090** and a typical experimental workflow for its evaluation.

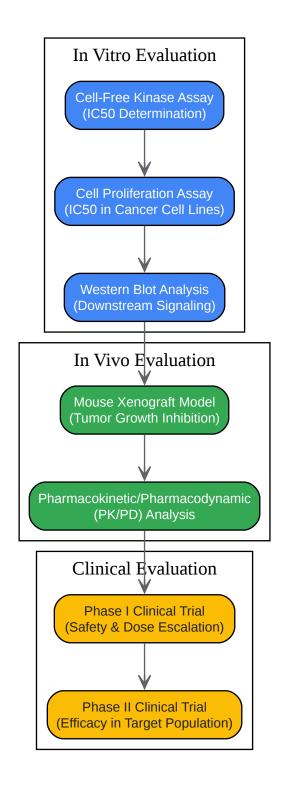




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Caption: FGFR signaling pathway and the inhibitory action of E7090.





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Caption: General experimental workflow for the evaluation of **E7090**.

Experimental Protocols



Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell-Free Kinase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of **E7090** against a panel of kinases.
- Methodology:
 - Recombinant human kinase enzymes (FGFR1, FGFR2, FGFR3, VEGFR2, etc.) are used.
 - The assay is typically performed in a 96-well plate format.
 - E7090 is serially diluted to a range of concentrations.
 - The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated with the different concentrations of E7090.
 - The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
 - The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation ([y-32P]ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
 - The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

- Objective: To assess the anti-proliferative effect of **E7090** on various cancer cell lines.
- Methodology:
 - Cancer cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.



- The cells are then treated with a range of concentrations of E7090 or vehicle control (e.g., DMSO).
- The plates are incubated for a period of 72 to 120 hours.
- Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
- The absorbance or luminescence is read using a plate reader.
- The IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mouse Xenograft Model

- Objective: To evaluate the in vivo antitumor efficacy of E7090.
- Methodology:
 - Human cancer cells (e.g., SNU-16) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
 - The mice are then randomized into treatment and control groups.
 - E7090 is administered orally once daily at various dose levels. The control group receives a vehicle.
 - Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.
 - At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for downstream signaling markers).
 - The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.



Clinical Development

E7090 has undergone Phase I and is currently in Phase II clinical trials for various solid tumors harboring FGFR alterations.[6][7] A first-in-human Phase I study in patients with advanced solid tumors established a manageable safety profile and determined the recommended Phase II dose to be 140 mg once daily.[3][8] The most common treatment-related adverse events observed in clinical trials include hyperphosphatemia, stomatitis, and hand-foot syndrome, which are known class effects of FGFR inhibitors.[9] Promising antitumor activity has been observed in patients with cholangiocarcinoma with FGFR2 fusions and other solid tumors with FGFR alterations.[9][10][11]

Conclusion

E7090 (tasurgratinib) is a selective and potent inhibitor of FGFR1, 2, and 3 with a distinct "Type V" binding mechanism. Preclinical data have demonstrated its ability to inhibit FGFR signaling and suppress tumor growth in models with FGFR genetic alterations. Early clinical data suggest a manageable safety profile and promising efficacy in patients with FGFR-driven malignancies. The ongoing clinical development of **E7090** will further elucidate its therapeutic potential as a targeted therapy for a range of solid tumors.

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